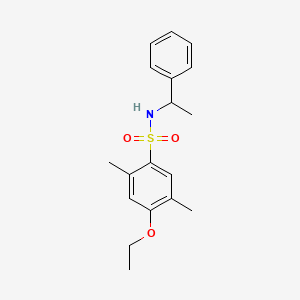

Ethyl 3-(3-nitrobenzamido)benzofuran-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Benzofuran-3-carboxylate esters can be synthesized by various methods. One such method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in HBF4 medium, followed by treatment with concentrated H2SO4 .

Molecular Structure Analysis

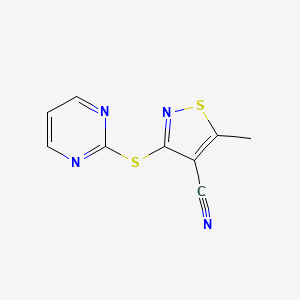

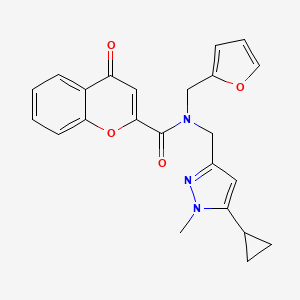

The molecular structure of Ethyl 3-(3-nitrobenzamido)benzofuran-2-carboxylate is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

Chemical Reactions Analysis

The synthesis of benzofuran-3-carboxylate esters involves complex chemical reactions. For instance, a Knoevenagel condensation leading to the formation of furan, followed by annulation of a cyclohexane by oxo-Michael reaction and aromatization of the intermediate by the action of NBS .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Catalysis

Ethyl 3-(3-nitrobenzamido)benzofuran-2-carboxylate is involved in the synthesis of complex molecules, demonstrating the compound's role in chemical reactions and catalysis. For instance, the compound participates in reactions leading to the synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, showcasing its utility in creating pharmacologically relevant structures through one-pot reactions (Gao et al., 2011). Furthermore, its use in the synthesis of ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate highlights its applicability in creating benzodiazepine derivatives, indicating its potential in medicinal chemistry (Al-Said & Al-Sghair, 2013).

Material Science and Polymer Chemistry

In material science and polymer chemistry, the synthesis and modification of polymers using ethyl 3-(3-nitrobenzamido)benzofuran-2-carboxylate derivatives play a crucial role. For instance, the creation of fluorescent, thermoresponsive oligo(ethylene glycol) methacrylate/9-(4-vinylbenzyl)-9H-carbazole copolymers with multiple lower critical solution temperatures (LCSTs) demonstrates the compound's importance in developing smart materials with potential applications in drug delivery systems and responsive coatings (Lessard, Ling, & Maríc, 2012).

Biological Activity and Pharmacological Potential

While explicitly excluding drug use, dosage, and side effects, the compound's derivatives have been explored for their biological activities. For example, the synthesis and antimicrobial screening of novel dihydrobenzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones from ethyl 3-(3-nitrobenzamido)benzofuran-2-carboxylate derivatives highlight the potential of these compounds in developing new antimicrobial agents (Rajanarendar et al., 2013). This points to the compound's utility in contributing to the discovery and development of new therapeutic agents.

Direcciones Futuras

Benzofuran compounds, including Ethyl 3-(3-nitrobenzamido)benzofuran-2-carboxylate, have potential applications in many aspects due to their strong biological activities . They have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

Mecanismo De Acción

Target of Action

Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

Benzofuran compounds are known to interact with various biological targets due to their versatile and unique physicochemical properties .

Biochemical Pathways

Benzofuran compounds are known to affect various biochemical pathways due to their broad range of biological activities .

Result of Action

Benzofuran compounds are known to have various biological effects due to their interaction with different biological targets .

Propiedades

IUPAC Name |

ethyl 3-[(3-nitrobenzoyl)amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O6/c1-2-25-18(22)16-15(13-8-3-4-9-14(13)26-16)19-17(21)11-6-5-7-12(10-11)20(23)24/h3-10H,2H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLKUNKUCGXVGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(3-nitrobenzamido)benzofuran-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-fluorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-1,2,3-triazole](/img/structure/B2568675.png)

![(4-methylpiperazino)[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2568686.png)